N-(4-Hydroxyphenyl)glycine

Catalog No.
S1510185
CAS No.
122-87-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Hydroxyphenyl)glycine

CAS Number

122-87-2

Product Name

N-(4-Hydroxyphenyl)glycine

IUPAC Name

2-(4-hydroxyanilino)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)

InChI Key

WRUZLCLJULHLEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC(=O)O)O

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O

N-(4-Hydroxyphenyl)glycine is a non-proteogenic amino acid with the chemical formula C8H9NO3C_8H_9NO_3. It is characterized by an amino group attached to the carbon atom adjacent to the carboxylate group, classifying it as an alpha-amino acid. The compound is also known by several synonyms, including 4-hydroxyphenylglycine and 2-amino-2-(4-hydroxyphenyl)acetic acid. Its structure features a phenolic hydroxyl group, which contributes to its biological activity and potential applications in various fields such as pharmaceuticals and photography .

Enzyme Inhibition:

NPG has been studied as a potential inhibitor of various enzymes involved in different biological processes.

  • Glycine N-methyltransferase (GNMT)

    NPG acts as a competitive inhibitor of GNMT, an enzyme crucial for regulating cellular methylation processes. This inhibition has been investigated in the context of cancer research, as GNMT plays a role in the methylation of tumor suppressor genes .

  • Ureases

    NPG has been shown to inhibit ureases, enzymes that hydrolyze urea into ammonia and carbon dioxide. This property has potential applications in agriculture and environmental science, as it could help regulate soil pH and nitrogen availability .

Material Science:

NPG possesses properties that make it potentially valuable in the development of new materials.

  • Organic synthesis

    NPG can serve as a building block for the synthesis of various organic molecules, including pharmaceuticals and functional materials .

  • Liquid crystals

    NPG derivatives have been explored for their potential use in liquid crystals, which are essential components in various display technologies .

Other Potential Applications:

  • Biomedical research

    NPG's ability to interact with biological systems has led to its investigation in various areas, including studies on neurodegeneration and drug discovery .

  • Environmental studies

    NPG's potential for biodegradation and interaction with environmental contaminants is being explored for its use in environmental remediation applications .

. One common method involves the reaction of p-aminophenol with chloracetic acid, yielding N-(4-Hydroxyphenyl)glycine as a product. This reaction highlights the compound's formation from simple aromatic amines and carboxylic acids, demonstrating its accessibility for synthetic applications .

Additionally, N-(4-Hydroxyphenyl)glycine can undergo various transformations typical of amino acids, including:

  • Transamination: The amino group can be transferred to different keto acids, forming new amino acids.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of amines.

N-(4-Hydroxyphenyl)glycine exhibits notable biological activities. It has been identified as a component in the biosynthesis of certain antibiotics, particularly in the vancomycin class of antibiotics. The compound's structural similarity to tyrosine allows it to participate in various metabolic pathways within living organisms .

Moreover, N-(4-Hydroxyphenyl)glycine has been implicated in allergenic responses, suggesting that it may interact with biological systems in ways that could elicit immune reactions . Its role as a developing agent in photographic processes also indicates its utility beyond biological contexts.

The synthesis of N-(4-Hydroxyphenyl)glycine can be achieved through multiple methods:

  • From p-Aminophenol and Chloracetic Acid:
    • React p-aminophenol with chloracetic acid in an appropriate solvent.
    • The reaction typically requires heating and can be catalyzed by bases.
  • Biosynthetic Pathways:
    • In nature, N-(4-Hydroxyphenyl)glycine can be synthesized via the shikimic acid pathway, where it is produced from prephenate through a series of enzymatic reactions involving hydroxymandelate oxidase and transaminases .
  • Chemical Synthesis:
    • Various synthetic routes can be explored using different starting materials and reaction conditions to optimize yield and purity.

N-(4-Hydroxyphenyl)glycine has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
  • Photography: The compound is used as a developing agent due to its reducing properties.
  • Research: It is utilized in biochemical studies related to amino acid metabolism and enzyme activity.

Studies on N-(4-Hydroxyphenyl)glycine have revealed its interactions with various biological molecules. For instance, its role in antibiotic biosynthesis suggests that it may interact with enzymes involved in polyketide synthesis. Additionally, research indicates that it may act as an allergen, prompting investigations into its immunological interactions .

Further studies are warranted to elucidate its complete interaction profile within biological systems and its potential effects on human health.

Several compounds share structural or functional similarities with N-(4-Hydroxyphenyl)glycine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
TyrosineHydroxylated aromatic ringPrecursor for neurotransmitters
PhenylalanineAromatic amino acidEssential amino acid
4-Aminobenzoic AcidAmino group on an aromatic ringUsed in the synthesis of local anesthetics
3-HydroxytyrosineHydroxylated phenolic structureFound in olive oil; antioxidant properties

N-(4-Hydroxyphenyl)glycine stands out due to its specific hydroxylation pattern and its dual role as both a building block for antibiotics and a photographic agent, differentiating it from other similar compounds .

XLogP3

0.3

UNII

3ET7L3AG0V

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

122-87-2

Wikipedia

N-(4-hydroxyphenyl)glycine

General Manufacturing Information

Glycine, N-(4-hydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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